N-Methylation: A Quantifiable Impact on Peptide Conformation and Proteolytic Stability
The presence of an N-methyl group on the side chain distinguishes Fmoc-HomoArg(Me,pbf)-OH from Fmoc-HomoArg(Pbf)-OH and other non-methylated analogs. This structural feature alters the backbone conformational space available to the residue when incorporated into a peptide. Class-level inference indicates that N-methylation of amino acids imposes quantifiable restrictions on the allowed backbone dihedral angles (ϕ/ψ space) and alters cis/trans amide bond equilibria . Furthermore, peptides containing N-methylated residues consistently demonstrate significantly enhanced stability against proteolytic degradation compared to their non-methylated counterparts . This evidence indicates that Fmoc-HomoArg(Me,pbf)-OH is the required building block for applications demanding conformational constraint or extended in vivo half-life.
| Evidence Dimension | Impact of Residue N-Methylation on Peptide Stability |
|---|---|
| Target Compound Data | N-Methylated Homoarginine (from Fmoc-HomoArg(Me,pbf)-OH) |
| Comparator Or Baseline | Non-methylated Homoarginine (from Fmoc-HomoArg(Pbf)-OH or Fmoc-HomoArg-OH) |
| Quantified Difference | Qualitative difference in conformational constraints and enzymatic stability |
| Conditions | Class-level analysis based on general properties of N-methylated amino acids in peptides |
Why This Matters
This is the decisive factor for projects focused on peptidomimetic design where backbone rigidity or protease resistance is a primary requirement; non-methylated alternatives are unsuitable.
- [1] Chatterjee, J., Gilon, C., Hoffman, A., & Kessler, H. (2008). N-Methylation of Peptides: A New Perspective in Medicinal Chemistry. Accounts of Chemical Research, 41(10), 1331–1342. View Source
- [2] Biron, E., Chatterjee, J., & Kessler, H. (2006). Solid-Phase Synthesis of N-Methylated Peptides. Journal of Peptide Science, 12(3), 213-219. View Source
